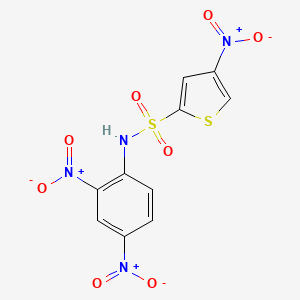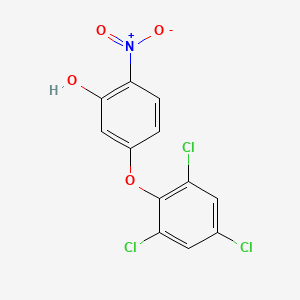![molecular formula C15H13Cl3O B14597393 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene CAS No. 61292-29-3](/img/structure/B14597393.png)
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a phenoxy group substituted with a 1-chloroethyl group. It is used in various chemical processes and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-{[4-(1-chloroethyl)phenoxy]methyl}benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by chlorination and other necessary reactions to achieve the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated products or reduced phenoxy derivatives.
科学的研究の応用
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the phenoxy group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the phenoxy group.
2,4-Dichloro-1-naphthylamine: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is unique due to the presence of both the 1-chloroethyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups allows for diverse chemical reactions and applications in various fields.
特性
CAS番号 |
61292-29-3 |
|---|---|
分子式 |
C15H13Cl3O |
分子量 |
315.6 g/mol |
IUPAC名 |
2,4-dichloro-1-[[4-(1-chloroethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C15H13Cl3O/c1-10(16)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18/h2-8,10H,9H2,1H3 |
InChIキー |
MJDZIFZXZNZSLY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)



![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)




![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
